Hyperforin Dicyclohexylammonium Salt, commonly referred to as Hyperforin DCHA, is a stable derivative of hyperforin, a major bioactive compound found in Hypericum perforatum, or St. John's Wort. Hyperforin is known for its pharmacological properties, particularly in the treatment of depression and other mood disorders, as well as its anti-cancer and anti-inflammatory effects. The dicyclohexylammonium salt form enhances the stability and bioavailability of hyperforin, making it a valuable compound in scientific research and potential therapeutic applications.
Hyperforin DCHA is primarily obtained from the extraction and purification of Hypericum perforatum. The compound can be synthesized in the laboratory through various chemical processes involving hyperforin and dicyclohexylamine. This synthesis allows for the production of a more stable form that retains the biological activity of hyperforin while minimizing degradation under physiological conditions .
The synthesis of Hyperforin DCHA typically involves the reaction of hyperforin with dicyclohexylamine under controlled conditions. This process may include:
The synthesis requires careful control of temperature and pH to ensure optimal yield and purity. Analytical techniques such as high-performance liquid chromatography (HPLC) are often employed to monitor the reaction progress and confirm the identity of the synthesized compound .
Hyperforin DCHA has a complex molecular structure characterized by multiple rings and functional groups, which contribute to its pharmacological properties. The presence of a dicyclohexylammonium moiety enhances its solubility and stability.
Hyperforin DCHA undergoes various chemical reactions, particularly oxidation and reduction, which can affect its stability and bioactivity:
Reactions are typically monitored using spectroscopic methods such as nuclear magnetic resonance (NMR) or mass spectrometry (MS) to identify products and assess reaction pathways .
The mechanism of action for Hyperforin DCHA involves multiple pathways:
Studies have demonstrated that concentrations as low as 0.5 µM can effectively inhibit angiogenesis, showcasing its potency as an anti-cancer agent .
Hyperforin DCHA has several applications in scientific research:
Hyperforin dicyclohexylammonium salt (Hyperforin DCHA) directly activates Transient Receptor Potential Canonical 6 (TRPC6) channels, non-selective cation channels permeable to calcium (Ca²⁺) and sodium (Na⁺). Binding of Hyperforin DCHA to TRPC6 triggers conformational changes that promote channel opening, leading to sustained Ca²⁺ influx into the cytosol. This influx elevates intracellular Ca²⁺ concentrations ([Ca²⁺]ᵢ) to 300–500 nM—a 3- to 5-fold increase over baseline levels—within minutes of exposure [2] [7]. The Ca²⁺ signal propagates through calmodulin-dependent pathways, activating downstream effectors such as the transcription factor cAMP Response Element-Binding Protein (CREB). Phosphorylated CREB subsequently upregulates neuroplasticity-related genes (e.g., BDNF, ARC) in neuronal models, providing a mechanistic basis for Hyperforin DCHA’s antidepressant efficacy [4] [8].
Table 1: Selectivity Profile of Hyperforin DCHA in Ion Channel Modulation
| Ion Channel | Effect of Hyperforin DCHA | EC₅₀/IC₅₀ | Experimental Model |
|---|---|---|---|
| TRPC6 | Activation | 0.5–3.0 µM | HEK-293 cells, PC12 cells |
| Voltage-gated Ca²⁺ channels | Inhibition | 5–15 µM | Hippocampal neurons |
| GABAₐ receptors | Inhibition | 10–20 µM | Cerebellar Purkinje neurons |
| NMDA receptors | Inhibition | 8–12 µM | Cortical neurons |
Notably, Hyperforin DCHA’s actions extend beyond TRPC6. At higher concentrations (>5 µM), it attenuates voltage-gated Ca²⁺ channels and ligand-gated receptors (e.g., GABAₐ, NMDA), indicating multimodal regulation of cellular excitability [4] [7]. TRPC6-independent currents have been documented in TRPC6-knockout microglia and non-transfected HEK-293 cells, confirming that Hyperforin DCHA also modulates ion flux through non-canonical pathways [2].
Hyperforin DCHA inhibits the reuptake of serotonin (5-HT), dopamine (DA), norepinephrine (NE), γ-aminobutyric acid (GABA), and glutamate by a unique ion-homeostasis disruption mechanism. As a protonophore, Hyperforin DCHA facilitates transmembrane hydrogen ion (H⁺) shuttling, collapsing proton gradients across synaptic vesicles and plasma membranes. This dissipates the electrochemical driving force for vesicular monoamine transporters (VMATs), reducing neurotransmitter sequestration into synaptic vesicles by >70% at 10 µM [2] [4]. Concurrently, elevated [Na⁺]ᵢ (due to TRPC6 activation and protonophore activity) impairs the Na⁺-dependent transmembrane gradients essential for plasma membrane transporters like serotonin transporter (SERT) and dopamine transporter (DAT). This dual disruption decreases the reuptake efficiency of monoamines by 50–80% in synaptosomal assays, prolonging neurotransmitter availability in synaptic clefts [4] [8].
Table 2: Impact of Hyperforin DCHA on Neurotransmitter Systems
| Neurotransmitter | Transport System Affected | Inhibition Efficacy | Proposed Mechanism |
|---|---|---|---|
| Serotonin | SERT | IC₅₀ = 0.18 µM | Na⁺ gradient dissipation |
| Dopamine | DAT | IC₅₀ = 0.25 µM | Na⁺ gradient dissipation |
| Glutamate | EAAT1–3 | IC₅₀ = 0.35 µM | Intracellular acidification |
| GABA | GAT-1 | IC₅₀ = 0.42 µM | Vesicular ΔpH collapse |
Unlike selective serotonin reuptake inhibitors (e.g., fluoxetine), Hyperforin DCHA acts transporter-independently, enabling broad-spectrum reuptake inhibition without direct binding to transporter proteins [4].
Hyperforin DCHA is a high-affinity ligand for the nuclear pregnane X receptor (PXR/NR1I2), with a dissociation constant (Kd) of 30–50 nM. Binding triggers PXR heterodimerization with retinoid X receptor, followed by translocation to the nucleus and recruitment of coactivators (e.g., SRC-1) to xenobiotic response elements in target genes [3] [8]. This complex potently induces CYP3A4 transcription—the gene encoding cytochrome P450 3A4—increasing its mRNA and protein levels by 4- to 6-fold in human hepatocytes. CYP3A4 metabolizes >50% of clinical drugs, including immunosuppressants (cyclosporine), anticoagulants (warfarin), and antiretrovirals (indinavir) [3] [4]. PXR activation also upregulates drug efflux transporters (e.g., P-glycoprotein/MDR1) and phase II enzymes (e.g., UGT1A1), amplifying its impact on pharmacokinetics.
The CYP2B6 and CYP2C9 isozymes are similarly induced, though with lower magnitude. This multi-CYP induction profile underlies Hyperforin DCHA’s clinically significant drug interactions, where coadministered substrates exhibit reduced plasma concentrations and therapeutic efficacy [4] [8].
Hyperforin DCHA’s protonophore activity is intrinsic to its molecular structure, enabling lipid bilayer permeabilization without protein intermediaries. Electrophysiological studies in lipid bilayers confirm Hyperforin DCHA-induced H⁺ currents at rates of 1.5–2.0 pA per molecule, comparable to classic protonophores like carbonyl cyanide m-chlorophenyl hydrazone [2]. In cells, this causes rapid cytosolic acidification (ΔpH ≈ 0.5–0.8 units) and compensatory plasma membrane Na⁺/H⁺ exchanger (NHE) activation, elevating [Na⁺]ᵢ by 25–40 mM [2] [5]. Mitochondrially, protonophore action collapses the H⁺ gradient (ΔΨm), reducing ATP synthesis by >60% in carcinoma cells and activating AMP-activated protein kinase (AMPK) as an energy stress response [5] [6].
Table 3: Metabolic Consequences of Protonophore Activity in Cancer Models
| Cellular Process | Effect of Hyperforin DCHA | Experimental Evidence |
|---|---|---|
| Glycolysis | Inhibition of LDHA, PKM2 | 70% reduction in lactate production |
| Oxidative phosphorylation | Uncoupling of Complexes I, III, IV | 80% ΔΨm loss in melanoma |
| Glutathione metabolism | GPX4 downregulation | 3-fold increase in lipid ROS |
| Iron homeostasis | Ferritin degradation | Labile iron pool expansion |
In cancer cells (e.g., melanoma, leukemia), these ion disruptions impair metabolic enzymes:
These metabolic shifts, combined with Ca²⁺-Zn²⁺ release from depolarized mitochondria, activate intrinsic apoptosis via caspase-3 cleavage and poly ADP ribose polymerase (PARP) fragmentation [6].
CAS No.: 152405-02-2
CAS No.:
CAS No.: 479407-07-3
CAS No.: